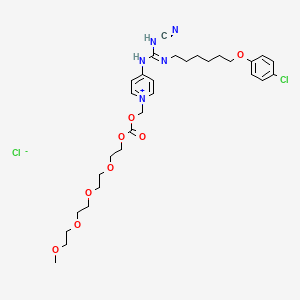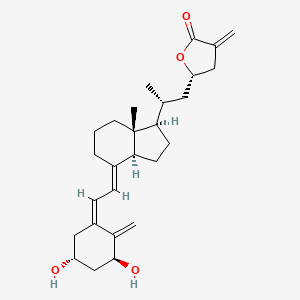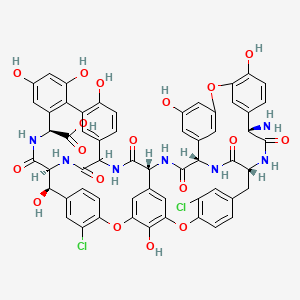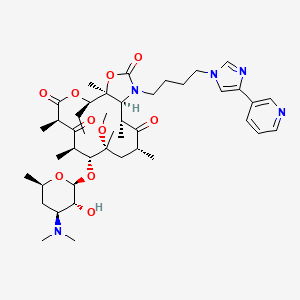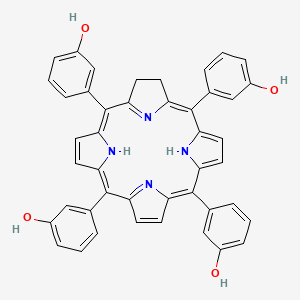
Bromhidrato de SKF 77434
Descripción general
Descripción
El bromhidrato de SKF 77434 es un agonista parcial selectivo del receptor de dopamina D1. Se ha estudiado su potencial en la investigación de la adicción a la cocaína debido a su interacción única con los receptores de dopamina . El compuesto tiene efectos estimulantes y anoréxicos, lo que lo convierte en una herramienta valiosa en la investigación neurofarmacológica .
Aplicaciones Científicas De Investigación
El bromhidrato de SKF 77434 tiene una amplia gama de aplicaciones de investigación científica:
Neurofarmacología: Se utiliza para estudiar el papel de los receptores de dopamina D1 en el cerebro y su participación en la adicción y otros trastornos neurológicos.
Estudios de comportamiento: El compuesto se utiliza en modelos animales para investigar los efectos de la modulación del receptor de dopamina en el comportamiento.
Desarrollo de fármacos: El this compound sirve como un compuesto líder para desarrollar nuevos fármacos que se dirigen a los receptores de dopamina.
Mecanismo De Acción
El bromhidrato de SKF 77434 actúa como un agonista parcial en los receptores de dopamina D1. Se une a estos receptores y los activa, pero en menor medida que los agonistas completos. Esta activación parcial conduce a un aumento moderado en la señalización de dopamina, que puede modular diversas respuestas fisiológicas y conductuales . Los efectos del compuesto están mediados por la activación de la adenilato ciclasa y el consiguiente aumento de los niveles de monofosfato de adenosina cíclico (AMPc) .
Análisis Bioquímico
Biochemical Properties
SKF 77434 hydrobromide plays a significant role in biochemical reactions by selectively binding to dopamine D1 receptors. It has an IC50 value of 19.7 nM for D1 receptors and 2425 nM for D2 receptors . This selective binding makes it a valuable tool for studying the dopamine system. SKF 77434 hydrobromide interacts with dopamine receptors, which are G protein-coupled receptors involved in various neurological processes. The nature of these interactions includes partial agonism, where SKF 77434 hydrobromide activates the receptor but not to the full extent as the natural ligand dopamine .
Cellular Effects
SKF 77434 hydrobromide influences various cellular processes by modulating dopamine signaling pathways. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 77434 hydrobromide has been shown to impact grooming and hyperactivity behaviors in animal models, indicating its role in modulating neuronal activity .
Molecular Mechanism
At the molecular level, SKF 77434 hydrobromide exerts its effects by binding to dopamine D1 receptors and partially activating them. This partial agonism leads to a moderate activation of the receptor, which in turn influences downstream signaling pathways. The binding interactions involve the receptor’s active site, where SKF 77434 hydrobromide competes with dopamine for binding . This interaction can result in enzyme inhibition or activation, depending on the cellular context and the presence of other signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 77434 hydrobromide can change over time. The compound is centrally active following systemic administration in vivo, and its stability and degradation can influence its long-term effects on cellular function . Studies have shown that chronic administration of SKF 77434 hydrobromide can lead to persistent changes in behavior and receptor sensitivity . The stability of the compound in various solvents and storage conditions also plays a crucial role in its temporal effects .
Dosage Effects in Animal Models
The effects of SKF 77434 hydrobromide vary with different dosages in animal models. Low doses of the compound have been shown to reduce cue-induced relapse to heroin seeking in rats, indicating its potential therapeutic applications . Higher doses may lead to adverse effects, including motoric impairment and altered sensitivity to environmental stimuli . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic use.
Métodos De Preparación
La síntesis del bromhidrato de SKF 77434 implica varios pasos, comenzando con la formación de la estructura central de benzazepina. La ruta sintética generalmente incluye:
Formación del núcleo de benzazepina: Esto implica la ciclación de precursores apropiados para formar el anillo de tetrahidrobenzazepina.
Introducción de grupos funcionales: Los grupos alilo y fenilo se introducen a través de reacciones de alquilación y arilación.
Formación de la sal de bromhidrato: El paso final implica la conversión de la base libre a su sal de bromhidrato al reaccionar con ácido bromhídrico.
Los métodos de producción industrial no están ampliamente documentados, pero la síntesis de laboratorio proporciona una base para escalar el proceso.
Análisis De Reacciones Químicas
El bromhidrato de SKF 77434 sufre varios tipos de reacciones químicas:
Oxidación: El compuesto se puede oxidar para formar quinonas, que son intermediarios importantes en diversas vías bioquímicas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro correspondientes.
Sustitución: Los grupos hidroxilo en el anillo de benzazepina pueden sufrir reacciones de sustitución con varios electrófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados dihidro y benzazepinas sustituidas .
Comparación Con Compuestos Similares
El bromhidrato de SKF 77434 es único entre los agonistas del receptor de dopamina D1 debido a su actividad agonista parcial. Los compuestos similares incluyen:
SKF 81297: Un agonista completo en los receptores de dopamina D1 con mayor eficacia.
6-Br-APB: Otro agonista completo con efectos potentes en los receptores de dopamina.
SKF 83959: Un agonista parcial con propiedades farmacológicas diferentes en comparación con el this compound.
La actividad agonista parcial del this compound lo hace particularmente útil para estudiar los roles matizados de los receptores de dopamina D1 sin la activación completa que se observa con otros agonistas .
Propiedades
IUPAC Name |
5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2.BrH/c1-2-9-20-10-8-15-11-18(21)19(22)12-16(15)17(13-20)14-6-4-3-5-7-14;/h2-7,11-12,17,21-22H,1,8-10,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQRAXTWDYUBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042611 | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300561-58-4 | |
| Record name | SKF-77434 hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300561584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKF 77434 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKF-77434 HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C4570NI42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






